4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or catalyst-free conditions .
Chemical Reactions Analysis
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth .
Comparison with Similar Compounds
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 1-methyl-3-(2’-phenylethyl)-1H,3H-quinazoline-2,4-dione
- 1-methyl-3-[2’-(4’-methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione
The unique 3-methoxypropylamino group in this compound may confer distinct properties, such as enhanced solubility or specific interactions with molecular targets .
Properties
IUPAC Name |
4-(3-methoxypropylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-4-7-13-11-9-5-2-3-6-10(9)14-12(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCQYMIDHAOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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